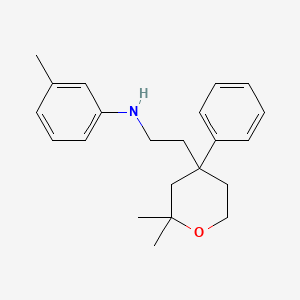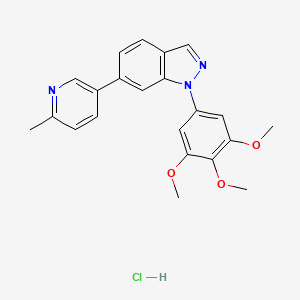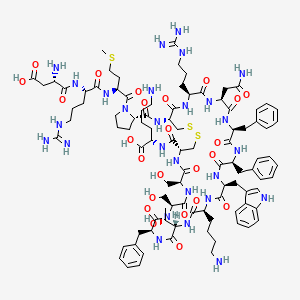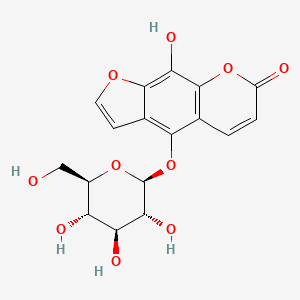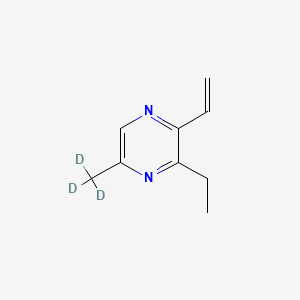
Deruxtecan 2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deruxtecan 2-hydroxypropanamide involves multiple steps, including the preparation of the core structure and the attachment of functional groupsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization. The compound is then formulated into a stable form suitable for storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Deruxtecan 2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may produce derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Deruxtecan 2-hydroxypropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its ability to bind to specific receptors on tumor cells, making it a valuable tool in cancer research.
Medicine: Explored as a potential therapeutic agent in targeted cancer therapies, particularly for tumors that overexpress certain receptors.
Industry: Utilized in the development of new drug formulations and delivery systems
Mecanismo De Acción
Deruxtecan 2-hydroxypropanamide exerts its effects by specifically binding to receptors that are highly expressed in tumor cells. This binding triggers a series of molecular events that lead to the internalization of the compound into the tumor cells. Once inside the cells, the compound releases its cytotoxic payload, which interferes with the DNA replication process, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Trastuzumab Deruxtecan: Another antibody-drug conjugate that targets HER2-positive cancer cells.
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide: A conjugate of a camptothecin-derived drug and a linker used for antibody-drug conjugates
Uniqueness
Deruxtecan 2-hydroxypropanamide is unique due to its high stability and specific binding affinity to tumor cell receptors. This makes it a promising candidate for targeted cancer therapies, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
Propiedades
Fórmula molecular |
C27H26FN3O6 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
Clave InChI |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
